molecular formula C19H18Br2N2O4S B13809463 3,5-Dibromo-2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid

3,5-Dibromo-2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13809463
M. Wt: 530.2 g/mol
InChI Key: LYHBSBGFULBMNV-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by the presence of bromine atoms, a benzoyl group, and a carbamothioylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the bromination of a suitable precursor The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-Dibromo-2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and functional groups in the compound can form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dibromo-4-hydroxybenzoic acid: A related compound with similar bromine substitution but different functional groups.

    2,3,4,5-Tetrachloro-6-(3,5-dibromo-2,4-dihydroxybenzoyl)benzoic acid: Another compound with multiple halogen substitutions and a benzoyl group.

Uniqueness

3,5-Dibromo-2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid is unique due to its specific combination of bromine atoms, benzoyl group, and carbamothioylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C19H18Br2N2O4S

Molecular Weight

530.2 g/mol

IUPAC Name

3,5-dibromo-2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C19H18Br2N2O4S/c1-3-10(2)27-13-6-4-11(5-7-13)17(24)23-19(28)22-16-14(18(25)26)8-12(20)9-15(16)21/h4-10H,3H2,1-2H3,(H,25,26)(H2,22,23,24,28)

InChI Key

LYHBSBGFULBMNV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O

Origin of Product

United States

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